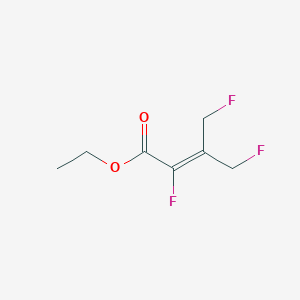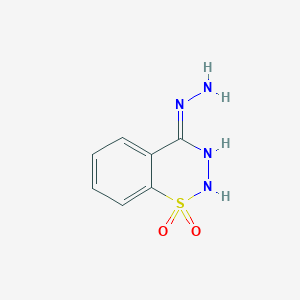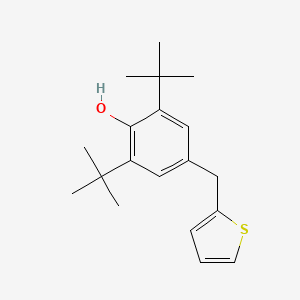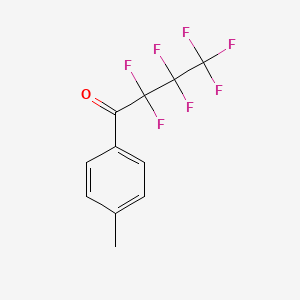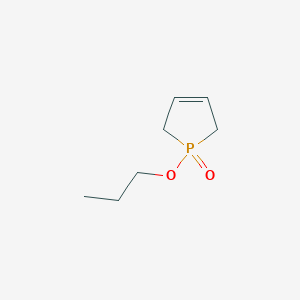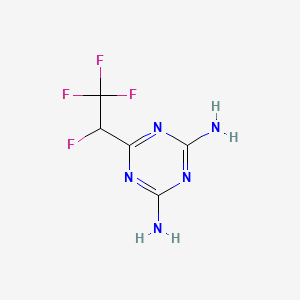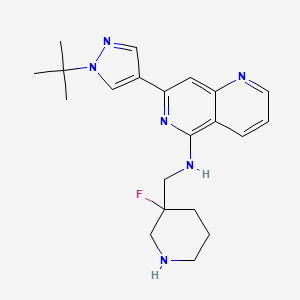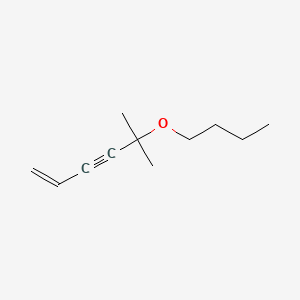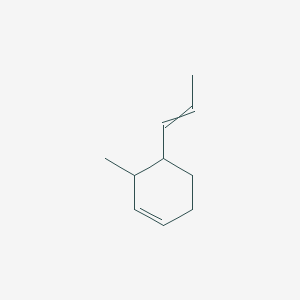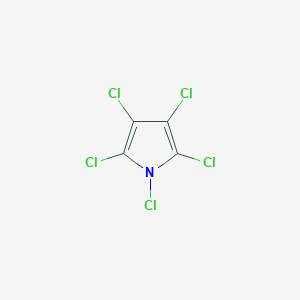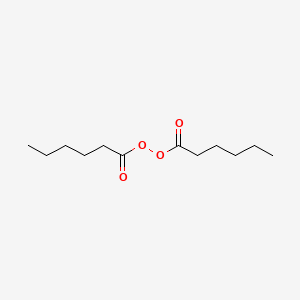
Bishexanoyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bishexanoyl peroxide, also known as dicaproyl peroxide or dihexanoyl peroxide, is an organic peroxide with the molecular formula C12H22O4. It is a white, crystalline solid that is used primarily as a radical initiator in polymerization reactions. The compound is known for its high reactivity and ability to decompose into free radicals, which makes it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bishexanoyl peroxide can be synthesized through the reaction of hexanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under alkaline conditions, which facilitate the formation of the peroxide bond. The general reaction is as follows:
2C6H11COCl+H2O2+2NaOH→(C6H11CO)2O2+2NaCl+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
Bishexanoyl peroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: Under certain conditions, this compound can be reduced to its corresponding alcohols.
Substitution: The peroxide bond can be cleaved, leading to substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other peroxides. The reactions typically occur under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts such as acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
Bishexanoyl peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions, it helps in the synthesis of various polymers and copolymers.
Biology: The compound is studied for its potential use in biological systems, particularly in the controlled release of drugs.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of plastics, resins, and other materials, this compound is valued for its ability to initiate polymerization reactions efficiently.
Mécanisme D'action
The mechanism of action of bishexanoyl peroxide involves the homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-(2-ethylhexanoyl) peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator and in the synthesis of various organic compounds.
Uniqueness
Bishexanoyl peroxide is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to decompose into free radicals under mild conditions makes it particularly valuable in industrial applications where controlled radical generation is required.
Propriétés
Numéro CAS |
2400-59-1 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
hexanoyl hexaneperoxoate |
InChI |
InChI=1S/C12H22O4/c1-3-5-7-9-11(13)15-16-12(14)10-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
VLAGSAGYAIGJSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OOC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


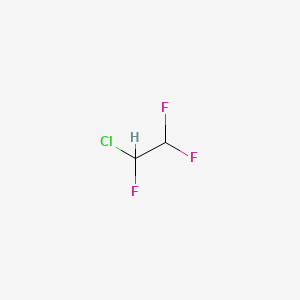
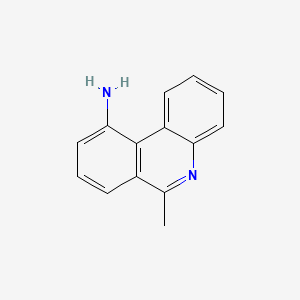
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
